An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its spectroscopic and structural characteristics. Furthermore, this guide examines the compound's chemical reactivity and its versatile role as a synthetic intermediate for developing novel therapeutic agents and functional materials. The insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.
Introduction: A Scaffold of Significance
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged" for their consistent appearance in a wide array of biologically active compounds. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is one such scaffold. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination allow it to interact effectively with diverse biological targets, leading to derivatives with antifungal, anticancer, and anti-inflammatory properties.[1][2]
Paired with benzaldehyde, the simplest aromatic aldehyde, the resulting structure becomes a potent and versatile building block. The aldehyde functional group is a cornerstone of organic synthesis, readily participating in nucleophilic additions and condensation reactions to build molecular complexity.[1] 2-(2-Methylimidazol-1-yl)benzaldehyde combines these two powerful moieties, positioning the reactive aldehyde group ortho to the imidazole substituent. This specific arrangement creates a bifunctional intermediate with unique steric and electronic properties, making it a valuable precursor for synthesizing complex heterocyclic systems, novel ligands for catalysis, and candidate molecules for drug discovery programs.[2][3]
Physicochemical and Computed Properties
The fundamental identity and computed properties of 2-(2-Methylimidazol-1-yl)benzaldehyde are summarized below. These values are essential for experimental design, reaction monitoring, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | [4] |
| CAS Number | Not explicitly found; related structures exist. | |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| Physical State | Expected to be a solid at room temperature. | |
| SMILES | Cc1nccn1C2=CC=CC=C2C=O | |
| InChI Key | Not explicitly found; generated from structure. | |
| Molecular Weight (Exact) | 186.07931 Da | |
| XLogP3 (Computed) | ~1.5 - 2.5 (Estimated based on analogs) | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 (Aldehyde oxygen, two imidazole nitrogens) | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Purification
The synthesis of N-aryl imidazoles is most reliably achieved through copper-catalyzed cross-coupling reactions, commonly known as Ullmann-type couplings. This method has proven effective for analogous structures and offers moderate to high yields.[3]
Recommended Synthetic Protocol: Ullmann Condensation
This protocol describes the synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde from 2-fluorobenzaldehyde and 2-methylimidazole. 2-Fluorobenzaldehyde is chosen as the starting material due to the high reactivity of the C-F bond in nucleophilic aromatic substitution, though 2-chlorobenzaldehyde can also be used.
Experimental Rationale:
-
Catalyst: Copper(I) iodide (CuI) is a classic and cost-effective catalyst for Ullmann couplings.
-
Base: Potassium carbonate (K₂CO₃) is used to deprotonate the imidazole N-H, forming the nucleophilic imidazolide anion required for the coupling reaction.
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal high-boiling polar aprotic solvents that can effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
Step-by-Step Methodology:
-
Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (10 mmol, 0.82 g), 2-fluorobenzaldehyde (10 mmol, 1.24 g), and anhydrous potassium carbonate (20 mmol, 2.76 g).
-
Catalyst Addition: Add copper(I) iodide (1 mmol, 0.19 g) to the flask.
-
Solvent and Inert Atmosphere: Add 30 mL of anhydrous DMF. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30:1 Dichloromethane/Methanol). The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of crushed ice or cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Silica Gel Chromatography
The crude product is purified by column chromatography to yield the pure compound.
Methodology:
-
Column Preparation: Pack a silica gel column using a suitable eluent system, such as a gradient of Dichloromethane (DCM) to 30:1 DCM/Methanol.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(2-Methylimidazol-1-yl)benzaldehyde as a solid.
Caption: Key structural features of 2-(2-Methylimidazol-1-yl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. Based on data from analogous compounds, the following spectral features are predicted. [6][7]
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 101 MHz, CDCl₃) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~10.1 - 10.3 (s, 1H) | Aldehyde (-CHO) | ~191.0 | Aldehyde (C=O) |
| ~7.9 - 8.1 (d, 1H) | Ar-H (ortho to CHO) | ~145.0 | Imidazole C2 |
| ~7.5 - 7.7 (m, 3H) | Ar-H | ~135.0 - 140.0 | Ar-C (quaternary) |
| ~7.1 - 7.3 (d, 1H) | Imidazole H5 | ~125.0 - 134.0 | Ar-CH & Imidazole CH |
| ~6.9 - 7.0 (d, 1H) | Imidazole H4 | ~120.0 | Imidazole C4 |
| ~2.3 - 2.4 (s, 3H) | Methyl (-CH₃) | ~14.0 | Methyl (-CH₃) |
Rationale:
-
¹H NMR: The aldehyde proton appears as a sharp singlet significantly downfield due to the strong deshielding effect of the carbonyl group. Aromatic protons exhibit complex splitting patterns in the 7.5-8.1 ppm region. The two imidazole protons will appear as distinct doublets, and the methyl group will be a sharp singlet around 2.3 ppm.
-
¹³C NMR: The carbonyl carbon is the most downfield signal. The quaternary carbon of the benzaldehyde ring attached to the imidazole nitrogen is expected to be influenced by the substituent effect of the heterocycle. [8]
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
-
~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the aromatic aldehyde. [3][7]* ~2820 and 2720 cm⁻¹: Two medium peaks characteristic of the C-H stretch of the aldehyde group (Fermi resonance).
-
~3100-3000 cm⁻¹: Weak to medium absorptions from the aromatic and imidazole C-H stretches.
-
~1600, 1580 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 186 or 187, respectively, confirming the molecular weight.
Molecular Geometry
The angle between the mean planes of the imidazole and benzaldehyde rings is a critical structural parameter. In analogous structures, this dihedral angle is typically between 24° and 44°. [7]This non-planar conformation arises from steric hindrance between the ortho-aldehyde group and the imidazole ring, which influences the molecule's crystal packing, solubility, and ability to bind to biological targets.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(2-Methylimidazol-1-yl)benzaldehyde is dominated by its aldehyde group, making it a versatile synthetic intermediate.
-
Condensation Reactions: It can readily react with primary amines, hydrazines, or semicarbazides to form imines (Schiff bases), hydrazones, or semicarbazones, respectively. This is a common strategy for creating more complex molecules with potential biological activity. [9]* Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(2-methylimidazol-1-yl)benzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This acid derivative can then be used in amide coupling reactions.
-
Reduction: The aldehyde can be reduced to a primary alcohol, [2-(2-methylimidazol-1-yl)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄).
-
Wittig and Related Reactions: It can undergo olefination reactions to form substituted styrenes.
-
Ligand Synthesis: The imidazole nitrogen and the aldehyde oxygen can potentially act as a bidentate ligand system for coordinating with metal ions.
Applications in Research and Drug Discovery
The unique combination of the "privileged" imidazole scaffold and the reactive benzaldehyde handle makes this compound a valuable starting point for various research applications.
Caption: Synthetic pathways from the core molecule to potential applications.
-
Medicinal Chemistry: It serves as a key intermediate for synthesizing libraries of compounds to be screened for various biological activities. Benzimidazole derivatives are known to possess potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties. [2]* Fluorescent Probes: The conjugated system can be extended through chemical modification to create fluorescent molecules for cellular imaging and sensing applications, similar to other imidazole-benzaldehyde conjugates. [3]* Materials Science: The imidazole moiety can be incorporated into polymers or metal-organic frameworks (MOFs), with the aldehyde group providing a site for post-synthetic modification.
Safety and Handling
2-(2-Methylimidazol-1-yl)benzaldehyde should be handled with standard laboratory precautions. While specific toxicity data is not available, related aromatic aldehydes are classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [10]* Causes skin and serious eye irritation. [10]* May cause respiratory irritation. [10] Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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- 2-(2-methylimidazol-1-yl)benzaldehyde, 95+%. (n.d.). ChemicalBook.
- CN102924381A - 2-methylimidazole preparation method. (n.d.).
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
- 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7. (n.d.). Benchchem.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). NIH.
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2008, October 6).
- 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O. (n.d.). PubChem.
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde. (n.d.). Vulcanchem.
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